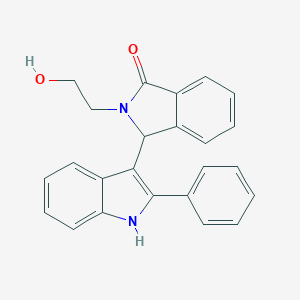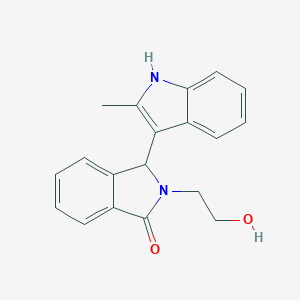
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid, also known as DMOA-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-acyl amino acids and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is not yet fully understood. However, it has been proposed that 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid may exert its effects by modulating the activity of certain enzymes and signaling pathways. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to exhibit various biochemical and physiological effects. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.
実験室実験の利点と制限
One of the advantages of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. One area of interest is in the development of new drugs based on the structure of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid and its potential applications in various fields. Finally, more studies are needed to investigate the safety and toxicity of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in vivo, which will be important for determining its potential as a therapeutic agent.
合成法
The synthesis of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid involves the reaction of diphenylamine with methyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. This synthesis method has been established as a reliable and efficient process for obtaining 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in high yield and purity.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
3-methyl-5-oxo-5-(N-phenylanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-14(13-18(21)22)12-17(20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
InChIキー |
BTCAWNFNFFMXRJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
正規SMILES |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)




![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)